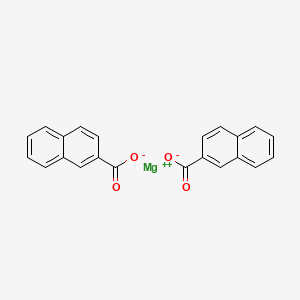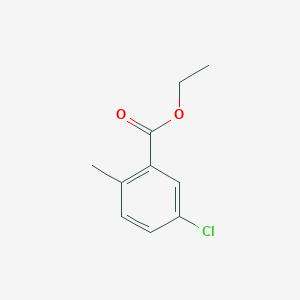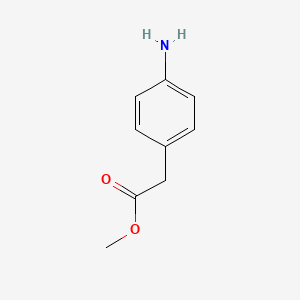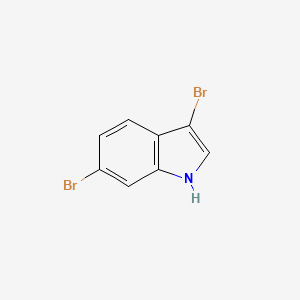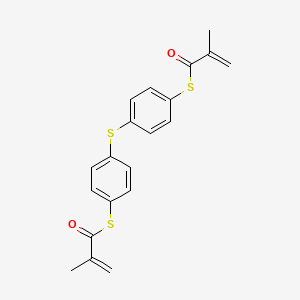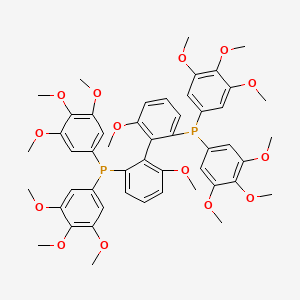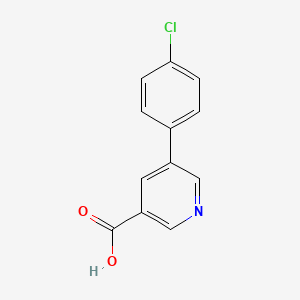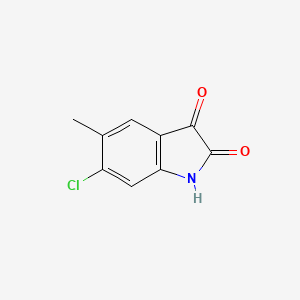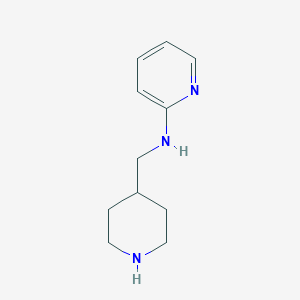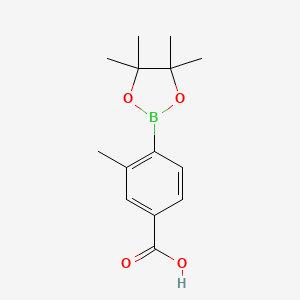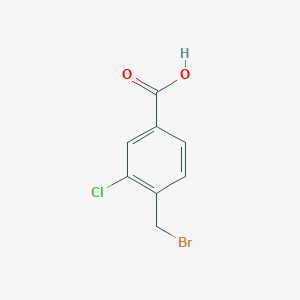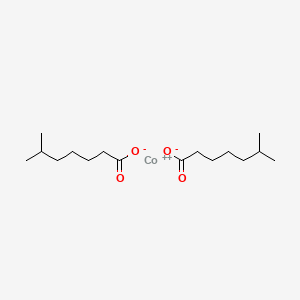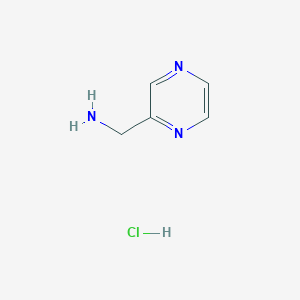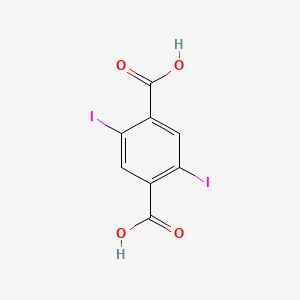
2,5-Diiodoterephthalic acid
Descripción general
Descripción
2,5-Diiodoterephthalic acid is a chemical compound with the molecular formula C8H4I2O4 and a molecular weight of 417.92 . It is of special interest in the field of materials science because of its symmetric sets of oxygen donor functional groups .
Synthesis Analysis
The synthesis of 2,5-Diiodoterephthalic acid involves the neutralization of 2,5-dihydroxyterephthalic acid in the Li–Na system . This process enables the preparation of the mixed phase Na2Li2C8H2O6 and its testing electrochemically vs. Li .Molecular Structure Analysis
The molecular structure of 2,5-Diiodoterephthalic acid involves various inorganic motifs with discrete LiO4 tetrahedra, Li2O6 dimers of edge-sharing LiO4 tetrahedra, 1∞ [NaO4] −7 1-D chains of edge-sharing NaO6 octahedra, and [Li2Na2O14] 24− clusters of LiO4 tetrahedra and NaO6 octahedra .Chemical Reactions Analysis
The chemical reactions involving 2,5-Diiodoterephthalic acid are predominantly governed by the nature of the organic linker ligands connecting the metal centers . These ligands are mostly responsible for the system of non-covalent interactions with the substrates .Physical And Chemical Properties Analysis
2,5-Diiodoterephthalic acid has a boiling point of 482.7±45.0 °C (Predicted), a density of 2.634±0.06 g/cm3 (Predicted), and a pKa of 1.80±0.10 (Predicted) .Aplicaciones Científicas De Investigación
Flame Retardant Applications
2,5-Diiodoterephthalic acid has been explored for its potential in creating flame retardants. Benin, Durganala, and Morgan (2012) synthesized derivatives of dimethyl terephthalate, including dimethyl 2,5-diiodoterephthalate, for producing flame retardants. These compounds, particularly the boronic and phosphonic esters and acids derived from them, demonstrated significant heat release reduction. This was attributed to a condensed phase mechanism involving char formation. The compounds were also tested with thermoplastic polyurethane, showing substantial reductions in flammability, particularly with boronic acids (Benin, Durganala, & Morgan, 2012).
Luminescent Coordination Polymers
The use of 2,5-Diiodoterephthalic acid in the development of luminescent coordination polymers has been reported by Zaguzin et al. (2022). They synthesized new coordination polymers combining Ln3+ and 2,5-diiodoterephthalates, exhibiting unique structural and luminescent properties. These polymers have applications in materials science, particularly in areas requiring specific luminescent behaviors (Zaguzin et al., 2022).
Polymer Synthesis
Short et al. (2018) utilized derivatives of terephthalic acid, including 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid, to synthesize aromatic polyesters. These polymers, created with varying lengths of linear diol comonomers, have a range of glass transition temperatures, indicating diverse potential applications in polymer technologies (Short et al., 2018).
Homogeneous Oxidation Studies
Research by Zuo et al. (2016) and Zuo et al. (2017) focuses on the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a potential non-phthalate biomass-based alternative to terephthalic acid. Their studies provide insights into optimizing the yield of 2,5-furandicarboxylic acid, which is crucial for its application in sustainable plastic production (Zuo et al., 2016); (Zuo et al., 2017).
Electronic and Spectroscopic Characterization
Studies like those by Bardak et al. (2016) provide a comprehensive analysis of the structural, electronic, and spectroscopic characteristics of related compounds like isophthalic acid. This research contributes to a deeper understanding of the interactional behaviors of such compounds, which can be extended to the study of 2,5-diiodoterephthalic acid (Bardak et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions for 2,5-Diiodoterephthalic acid involve its use in the field of materials science, particularly in the synthesis of numerous coordination polymers . Its dual redox-active properties make it a potential candidate for use as an electrode material when combined with alkali and alkaline-earth elements .
Propiedades
IUPAC Name |
2,5-diiodoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGRUVXBDBCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613187 | |
| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodoterephthalic acid | |
CAS RN |
20856-80-8 | |
| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



